molecular formula C17H15ClN4OS B2613249 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone CAS No. 242472-30-6

3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone

Cat. No. B2613249
CAS RN: 242472-30-6
M. Wt: 358.84
InChI Key: KTJHSPNDWFEPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone, also known as 3-AS-CP, is a synthetic derivative of pyridinone that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. 3-AS-CP is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms that has been found to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. This compound has been studied for its ability to target various enzymes and proteins, and its potential to be used as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone have been widely explored in scientific research. These studies focus on creating novel compounds with potential applications in various fields. For instance, a study detailed the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, providing insights into their chemical properties and potential uses in medicinal chemistry and material science A. Mobinikhaledi, N. Foroughifar, M. Khanpour, & S. Ebrahimi, 2010. Similarly, research on the synthesis, anti-inflammatory activity, and QSAR study of Schiff bases derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide underscores the potential biomedical applications of these compounds H. Sachdeva, D. Dwivedi, K. Arya, S. Khaturia, & R. Saroj, 2013.

Antioxidant Properties

Another study focused on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, highlighting their potential for developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases O. Bekircan, T. Özen, N. Gümrükçüoğlu, & H. Bektaş, 2008.

Corrosion Inhibition

Research on the corrosion inhibition of mild steel by 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol provides valuable insights into the industrial applications of these compounds, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components A. Orhan, D. Ercan, P. Koparir, & A. Soylemez, 2012.

Molecular Docking and Biological Evaluation

A study on the design, synthesis, molecular docking, and biological evaluation of novel compounds involving 1,2,4-triazole and pyridinone units illustrates the intersection of computational and experimental methodologies to identify compounds with potential antimicrobial and antitubercular activities. This research emphasizes the role of structural activity relationship studies in guiding the development of new drugs A. Fathima, H. Vagdevi, N. Jayanna, R. M. Shafeeulla, & Subbaraju, 2021.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-2-8-22-15(19-20-17(22)24)14-7-4-9-21(16(14)23)11-12-5-3-6-13(18)10-12/h2-7,9-10H,1,8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJHSPNDWFEPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.